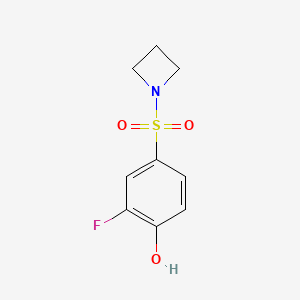
4-(Azetidine-1-sulfonyl)-2-fluoro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidine-1-sulfonyl)-2-fluorophenol is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-1-sulfonyl)-2-fluorophenol typically involves the following steps:
Formation of Azetidine-1-sulfonyl Chloride: This intermediate can be prepared by reacting azetidine with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The azetidine-1-sulfonyl chloride is then reacted with 2-fluorophenol in the presence of a base such as triethylamine to yield 4-(Azetidine-1-sulfonyl)-2-fluorophenol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Azetidine-1-sulfonyl)-2-fluorophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized or reduced under suitable conditions.
Coupling Reactions: The fluorophenol moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
4-(Azetidine-1-sulfonyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique functional groups make it suitable for developing new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the construction of bicyclic beta-lactam carboxylic esters.
Mechanism of Action
The mechanism of action of 4-(Azetidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenol moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidine-1-sulfonyl)phenol: Similar structure but lacks the fluorine atom.
4-(Azetidine-1-sulfonyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
4-(Azetidine-1-sulfonyl)phenylboronic acid: Features a boronic acid group.
Uniqueness
4-(Azetidine-1-sulfonyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Properties
Molecular Formula |
C9H10FNO3S |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(azetidin-1-ylsulfonyl)-2-fluorophenol |
InChI |
InChI=1S/C9H10FNO3S/c10-8-6-7(2-3-9(8)12)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5H2 |
InChI Key |
ZZVIJLQKYYKFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
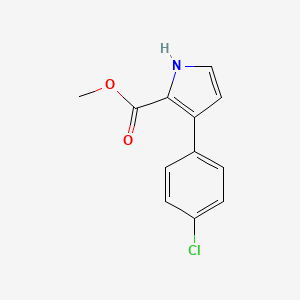
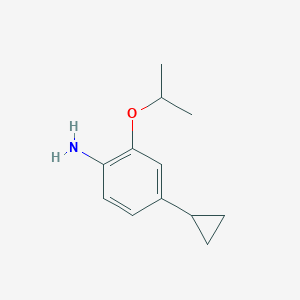

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
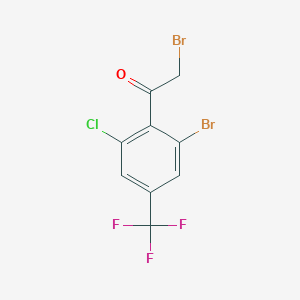
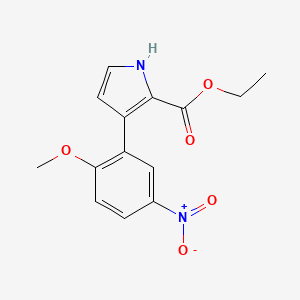
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)

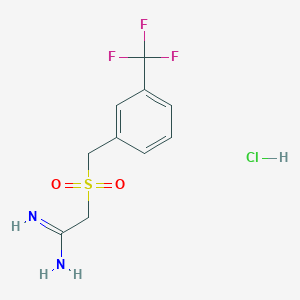
![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)

![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)
